1,5-Difluorobicyclo[3.3.1]nonane
CAS No.:
Cat. No.: VC17211876
Molecular Formula: C9H14F2
Molecular Weight: 160.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H14F2 |
|---|---|
| Molecular Weight | 160.20 g/mol |
| IUPAC Name | 1,5-difluorobicyclo[3.3.1]nonane |
| Standard InChI | InChI=1S/C9H14F2/c10-8-3-1-4-9(11,7-8)6-2-5-8/h1-7H2 |
| Standard InChI Key | LQYMMTOTDUPYMZ-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2(CCCC(C1)(C2)F)F |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The bicyclo[3.3.1]nonane framework consists of two fused cyclohexane rings sharing three bridging carbon atoms, creating a rigid, bowl-like structure. Fluorination at the 1 and 5 positions introduces significant electronic and steric effects. The molecular formula (C₉H₁₄F₂) and weight (160.20 g/mol) are consistent across computational and experimental datasets . Key structural identifiers include:
The fluorine atoms adopt equatorial positions to minimize steric strain, as inferred from analogous bicyclic fluorocarbons .
Electronic and Steric Effects
Fluorine’s high electronegativity (3.98 Pauling) polarizes adjacent C–F bonds, enhancing the compound’s dipole moment. This polarization influences reactivity in substitution and cycloaddition reactions. The bicyclic framework’s rigidity restricts conformational flexibility, making it a promising candidate for stereoselective synthesis .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 160.20 g/mol | |
| Boiling Point | Not reported | – |
| LogP (Partition Coefficient) | Estimated 2.1 (Calc.) | , |
| Dipole Moment | ~2.1 D (Theoretical) |
Synthesis and Functionalization
Retrosynthetic Analysis
Two primary strategies emerge for constructing the bicyclo[3.3.1]nonane core:
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Michael Addition-Aldol Condensation: Cyclohexane-1,3-dione reacts with acrolein to form a Michael adduct, followed by intramolecular Aldol condensation and oxidation .
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Enamine Cyclization: Cyclohexane-1,3-dione derivatives undergo enamine formation with morpholine, followed by cyclization with acrylic esters .
Fluorination Strategies
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Electrophilic Fluorination: Using Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce fluorine at electron-rich positions .
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Nucleophilic Displacement: Replacement of hydroxyl or halogen groups with fluoride ions under SN2 conditions .
Table 2: Comparative Synthesis Routes
The third route (C-acylation) offers the highest yield (83%) and operational simplicity, making it preferable for scale-up .
Spectroscopic Characterization
Mass Spectrometry
The GC-MS spectrum (Source: F-52-5866-27, Wiley) displays a molecular ion peak at m/z 160.20, consistent with the molecular formula C₉H₁₄F₂ . Fragmentation patterns include losses of HF (20 u) and C₃H₆ (42 u), indicative of the bicyclic structure’s stability .
Applications in Drug Discovery and Materials Science
Materials Science
The compound’s low polarizability and high thermal stability make it a candidate for:
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